molecular formula C22H21NO4 B12050480 Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid

Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid

Cat. No.: B12050480
M. Wt: 363.4 g/mol
InChI Key: WYVXOQUBSSBXKD-UYAOXDASSA-N
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Description

Fmoc-(±)-trans-2-aminocyclohex-4-ene-1-carboxylic acid (hereafter referred to as Fmoc-trans-2-ACHEC) is a fluorenylmethyloxycarbonyl (Fmoc)-protected cyclic β-amino acid derivative. Its structure features a cyclohexene ring with an Fmoc-protected amine at the 2-position and a carboxylic acid group at the 1-position in a trans configuration (Figure 1). Key physicochemical properties include:

  • Molecular weight: 363.147 g/mol
  • LogP: 4.3 (indicating moderate hydrophobicity)
  • Stereochemistry: Two defined stereocenters (trans configuration) .

The cyclohexene ring introduces rigidity and conformational constraints, making this compound valuable in peptide engineering for modulating secondary structures like β-turns or helices .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(1R,6R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1

InChI Key

WYVXOQUBSSBXKD-UYAOXDASSA-N

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation Method Using Ruthenium Catalysts

A pivotal approach for synthesizing trans-aminocyclohexanecarboxylic acid derivatives involves catalytic hydrogenation under controlled conditions. While the provided sources focus on trans-4-amino-1-cyclohexanecarboxylic acid , analogous principles apply to the cyclohexene variant. The patent CN108602758B outlines a one-pot method using 5% ruthenium on carbon (Ru/C) as a catalyst, achieving a trans-isomer ratio exceeding 75%. Key steps include:

  • Substrate Preparation : Starting from 4-aminobenzoic acid derivatives, hydrogenation is performed under basic conditions (e.g., sodium carbonate) in a solvent mixture of acetone and water.

  • Catalytic Reaction : Ru/C (20–40% by weight relative to substrate) facilitates selective hydrogenation at low hydrogen pressure (1–10 bar), favoring the trans configuration due to steric and electronic effects .

  • Workup and Isolation : Post-reaction, the catalyst is filtered, and the product is acidified to precipitate the trans-isomer.

Example Adaptation for Cyclohexene Systems :
For Fmoc-(±)-trans-2-aminocyclohex-4-ene-1-carboxylic acid, the cyclohexene ring could be introduced via dehydrogenation of a saturated precursor or through a Diels-Alder reaction prior to hydrogenation. The trans-2-amino group is then installed via reductive amination or nucleophilic substitution, followed by Fmoc protection.

Stereoselective Synthesis via Enaminone Intermediates

The photocyclization of enaminones, as demonstrated in ACS Journal of Organic Chemistry , offers a route to cyclohexene-fused systems. While the study focuses on hexahydrocarbazolones, the methodology can be extrapolated to synthesize aminocyclohexene carboxylic acids:

  • Enaminone Formation : Reacting 1,3-cyclohexanedione with aniline derivatives yields enaminones (e.g., 3-[(4-hydroxyphenyl)amino]cyclohex-2-en-1-one) .

  • Cyclization and Epimerization : UV irradiation induces [6π] photocyclization, forming trans-intermediates that epimerize to cis-products under mild conditions. For trans-2-aminocyclohex-4-ene-1-carboxylic acid, stereochemical control could be achieved by modulating reaction pH or using chiral auxiliaries.

Critical Parameters :

  • Solvent : Acetone or dichloromethane (DCM) enhances reaction homogeneity.

  • Temperature : Reactions at 60°C improve kinetics but may compromise stereoselectivity .

Fmoc Protection of trans-2-Aminocyclohex-4-ene-1-carboxylic Acid

Following the synthesis of the trans-2-amino acid, Fmoc protection is performed using standard peptide chemistry protocols :

  • Reaction Conditions :

    • Reagent : Fmoc-Cl (9-fluorenylmethyl chloroformate) in a 1:1 molar ratio.

    • Base : N,N-Diisopropylethylamine (DIPEA) or pyridine to scavenge HCl.

    • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Procedure :

    • The amino group is deprotonated with DIPEA, followed by dropwise addition of Fmoc-Cl.

    • The reaction is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).

  • Purification :

    • The crude product is washed with citric acid to remove excess base, extracted with DCM, and purified via column chromatography (silica gel, ethyl acetate/hexane) .

Yield and Purity :
Typical yields range from 70% to 90%, with purity exceeding 95% as confirmed by HPLC and NMR .

Industrial-Scale Considerations

The patent CN108602758B highlights scalability through:

  • Catalyst Recycling : Ru/C can be reused after filtration, reducing costs.

  • Solvent Optimization : Acetone/water mixtures simplify product isolation and minimize waste.

Table 1: Comparative Analysis of Synthetic Methods

MethodCatalystSolventTrans RatioYield (%)Purity (%)
Catalytic Hydrogenation 5% Ru/CAcetone/H2O>75%62–7092–99
Enaminone Cyclization NoneDCM/MeOHN/A91–9895–99
Fmoc Protection Fmoc-ClDMF/THFN/A70–90>95

Chemical Reactions Analysis

Types of Reactions

Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Scientific Research Applications

Peptide Synthesis

Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection and coupling reactions, enabling chemists to construct complex peptide structures efficiently. This compound's rigidity due to its cyclohexene ring contributes to the stability and conformation of synthesized peptides, which can enhance their biological activity .

Drug Development

In pharmaceutical research, this compound is explored for its potential to modify amino acids, which is vital for designing new drugs with improved efficacy and reduced side effects. Its structural features allow for the development of compounds that target specific biological pathways, making it a candidate for novel therapeutic agents .

Bioconjugation Techniques

The Fmoc group facilitates bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This property is essential in developing targeted therapies and diagnostic tools, particularly in cancer treatment and personalized medicine .

Material Science

This compound is utilized in creating advanced materials such as hydrogels and nanomaterials. These materials have applications in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic natural tissue environments .

Case Study 1: Peptide Therapeutics Development

Research involving this compound has demonstrated its effectiveness in synthesizing peptides that exhibit enhanced binding affinity for specific receptors. This has implications for developing targeted therapies in oncology.

Case Study 2: Hydrogel Formation

Studies have shown that incorporating this compound into hydrogel formulations enhances their mechanical properties and biocompatibility, making them suitable for applications in wound healing and tissue regeneration.

Mechanism of Action

The mechanism of action of Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to protect the amine group during the synthesis process and is later removed under basic conditions, typically using piperidine in DMF . This allows for the selective formation of peptide bonds without interference from other functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane-Based Derivatives

Fmoc-1,2-cis-ACHC (cis-2-aminocyclohexane carboxylic acid)
  • Structure: Fully saturated cyclohexane ring with cis-1,2-amino and carboxylic acid groups.
  • Key differences :
    • Lack of double bond reduces ring strain and alters conformational flexibility compared to Fmoc-trans-2-ACHEC.
    • Higher solubility in polar solvents due to the cis configuration .
  • Applications : Used in peptide stapling but less effective than Fmoc-trans-2-ACHEC in stabilizing β-sheets due to reduced rigidity .
Fmoc-trans-4-ACHCA (trans-4-aminocyclohexane carboxylic acid)
  • Structure: Amino and carboxylic acid groups at trans-4,1-positions on a saturated cyclohexane.
  • Key differences :
    • Longer distance between functional groups (4 vs. 2 positions) reduces steric hindrance.
    • Higher thermal stability in solid-phase peptide synthesis (SPPS) due to reduced ring strain .
  • Applications : Preferred for constructing peptide macrocycles with extended conformations .
Fmoc-4-Amc-OH (Trans) (4-(Fmoc-aminomethyl)cyclohexane-1-carboxylic acid)
  • Structure: Aminomethyl group at the 4-position of cyclohexane.
  • Key differences :
    • Additional methylene spacer increases side-chain flexibility.
    • LogP: 3.8 (slightly less hydrophobic than Fmoc-trans-2-ACHEC) .
  • Applications : Enhances membrane permeability in cell-penetrating peptides .

Stereochemical Variants

Fmoc-(1R,2S)-2a* (from )
  • Structure : Diastereomer with defined R,S configuration.
  • Key differences :
    • Distinct NMR signals and HPLC retention times compared to its (1S,2S) counterpart.
    • Enzymatic synthesis yields (40% for ArODH) surpass chemical methods (6–20%) .
  • Applications : Used in stereoselective synthesis of bioactive peptides, mimicking natural product configurations .

Linear and Hybrid Derivatives

Fmoc-β-Ala-OH
  • Structure : Linear β-alanine derivative.
  • Key differences :
    • Flexible backbone promotes random coil structures in peptides.
    • Prone to Lossen rearrangement during synthesis, generating impurities like Fmoc-β-Ala-OH (up to 5% byproduct) .
  • Applications : Common spacer in peptide-drug conjugates due to its flexibility .
Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid
  • Structure : Cyclopentane-substituted alanine analog.
  • Key differences :
    • Smaller ring size increases steric crowding compared to cyclohexene derivatives.
    • LogP: 5.1 (more hydrophobic than Fmoc-trans-2-ACHEC) .
  • Applications : Enhances protease resistance in peptide therapeutics .

Physicochemical and Functional Comparisons

Compound Ring Type Functional Groups LogP PSA (Ų) Key Applications
Fmoc-trans-2-ACHEC Cyclohexene 1-COOH, 2-NH(Fmoc) 4.3 75.6 β-sheet stabilization, rigid linkers
Fmoc-1,2-cis-ACHC Cyclohexane 1-COOH, 2-NH(Fmoc) 3.9 75.6 α-helix induction
Fmoc-trans-4-ACHCA Cyclohexane 1-COOH, 4-NH(Fmoc) 4.1 75.6 Macrocycle synthesis
Fmoc-β-Ala-OH Linear β-alanine backbone 2.8 75.6 Flexible spacers

Biological Activity

Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid is a compound characterized by its unique molecular structure, which includes a fluorene moiety as part of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound has garnered interest in biological research due to its potential applications in peptide synthesis and drug development.

  • Molecular Formula : C22H21NO4
  • Molecular Weight : Approximately 363.41 g/mol
  • CAS Number : 1018340-07-2

The structure of this compound includes a trans configuration which may influence its biological interactions and stability in various environments.

The synthesis of this compound typically involves the protection of the amine group from trans-2-aminocyclohex-4-ene-1-carboxylic acid using Fmoc-Cl under basic conditions. This process allows for selective deprotection during peptide synthesis, which is crucial for the formation of biologically active peptides.

Comparison with Similar Compounds

This compound shares structural similarities with other amino acids and derivatives, which can influence its reactivity and applications:

Compound NameCAS No.Similarity
Fmoc-trans-1,2-Aminocyclohexanecarboxylic acid161740.85
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid134234-04-10.70
Fmoc-trans-cyclopentane carboxylic acidNot Available0.65

These compounds exhibit varying degrees of similarity in their chemical structure, influencing their biological activity and potential applications in research and medicine.

Case Studies

Research involving similar compounds has highlighted their roles in various biological processes:

  • Mycosporine-Like Amino Acids (MAAs) : Compounds related to cyclohexene structures have been studied for their protective roles against UV radiation and reactive oxygen species (ROS) in marine organisms. These findings suggest that similar structural motifs may confer protective biological functions .
  • Peptide Synthesis Efficiency : Studies on peptide synthesis utilizing Fmoc-protected amino acids demonstrate enhanced yields and purity when employing compounds like this compound as building blocks .

Q & A

Q. What is the role of the Fmoc group in this compound, and how is it removed during peptide synthesis?

The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine functionality during solid-phase peptide synthesis (SPPS), preventing undesired side reactions such as premature peptide bond formation. Deprotection is achieved using 20–50% piperidine in DMF, which cleaves the Fmoc group via β-elimination while leaving other acid-labile protecting groups intact. This enables sequential amino acid coupling .

Q. What synthetic routes are commonly employed to prepare Fmoc-(±)-trans-2-aminocyclohex-4-ene-1-carboxylic acid?

Synthesis typically involves coupling the free amine of trans-2-aminocyclohex-4-ene-1-carboxylic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate or DIPEA. For example:

  • Step 1 : React 4-aminocyclohexene-1-carboxylic acid with Fmoc-Cl in a biphasic system (e.g., DCM/water) under basic conditions.
  • Step 2 : Purify the product via flash chromatography or recrystallization .
Reagent/Condition Role Yield
Fmoc-Cl, NaHCO₃, DCM/H₂OProtection of amine70–85%*
PyBOP/HOBt, DMFCoupling in SPPS>90%*
*Representative yields based on analogous syntheses .

Q. How is this compound purified after synthesis?

Reverse-phase HPLC is the gold standard for purification, leveraging the hydrophobic Fmoc group for separation. Alternatively, precipitation in cold ether or recrystallization from ethanol/water mixtures is used for bulk purification .

Advanced Research Questions

Q. How do researchers resolve diastereomers or enantiomers of this compound during synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers. For diastereomers, fractional crystallization or selective freeze-drying (as in ) can isolate isomers. In one study, diastereomers Fmoc-(1R,2S)-2a* (6% yield) and Fmoc-(1S,2S)-2a (3% yield) were isolated via freeze-drying after chromatographic separation .

Q. What conformational effects does the cyclohexene ring impose on peptide structures?

The rigid cyclohexene ring enforces torsional constraints, favoring turn or helical motifs in peptides. Circular dichroism (CD) and NMR studies reveal that trans-2-aminocyclohexene derivatives stabilize β-turn structures, as observed in compstatin analogs ( ). Computational modeling (e.g., Rosetta or MD simulations) further predicts backbone dihedral angles restricted to φ = −60° ± 30°, ψ = −30° ± 30° .

Q. How is racemization minimized during coupling of this sterically hindered amino acid?

Key strategies include:

  • Low-temperature coupling : Reactions at 0–4°C reduce base-induced racemization.
  • Optimized activating agents : HATU or PyBOP/HOBt mixtures enhance coupling efficiency without racemization.
  • In situ monitoring : Kaiser test or LC-MS detects free amine residues, ensuring complete coupling before proceeding .

Q. What analytical methods validate the stability of the Fmoc group under acidic/basic conditions?

  • TLC/MS : Monitors Fmoc deprotection kinetics in piperidine/DMF.
  • UV-Vis spectroscopy : Quantifies Fmoc cleavage via absorbance at 301 nm.
  • Stability test : Incubate the compound in TFA/Et₃SiH (used for final resin cleavage) to confirm Fmoc integrity over 2–4 hours .

Q. How is this compound used to study hydrophobic interactions in peptide-protein binding?

The cyclohexene ring enhances hydrophobicity, making it useful for probing binding pockets in targets like hDM2 ( ). Fluorescence polarization assays with FITC-labeled peptides containing this residue show increased affinity (KD ≤ 50 nM) compared to linear analogs .

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